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Compound of Interest

Compound Name: 2,7-Diazaspiro[4.4]nonan-1-one

Cat. No.: B598639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the 2,7-
diazaspiro[4.4]nonan-1-one core structure. Due to the limited availability of published data on

the unsubstituted parent compound, this guide focuses on the detailed characterization of a

key derivative, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, as a representative example of this

class of compounds. Methodologies for synthesis, spectroscopic analysis, and crystallographic

characterization are presented, along with an exploration of the potential biological significance

of this scaffold.

Introduction
The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry. Its

rigid, three-dimensional architecture allows for the precise spatial arrangement of functional

groups, making it an attractive core for designing ligands with high affinity and selectivity for

various biological targets. Derivatives of this scaffold have shown potential as modulators of

key signaling pathways in the central nervous system (CNS), highlighting their importance in

drug discovery. This guide serves as a technical resource for researchers engaged in the

synthesis and characterization of novel compounds based on this spirocyclic system.

Synthesis and Purification
The synthesis of the 2,7-diazaspiro[4.4]nonan-1-one core can be achieved through various

synthetic routes. A common strategy involves the reductive cyclization of a pyrrolidine
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precursor. The following protocol is based on the successful synthesis of 7-Benzyl-2,7-
diazaspiro[4.4]nonan-1-one.[1]

Experimental Protocol: Synthesis of 7-Benzyl-2,7-
diazaspiro[4.4]nonan-1-one[1]
Materials:

Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate

Raney Ni (w/w = 4:1 with substrate)

Methanol (MeOH)

Hydrogen (H₂) gas

Ethanol (for recrystallization)

Procedure:

Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate is dissolved in methanol.

Raney Ni is added to the solution.

The mixture is subjected to a hydrogen atmosphere (50 Psi).

The reaction is stirred at room temperature until completion (monitoring by TLC or LC-MS is

recommended).

Upon completion, the catalyst is carefully filtered off.

The solvent is removed under reduced pressure to yield the crude product.

The crude product is purified by recrystallization from ethanol to afford colorless blocks of 7-

Benzyl-2,7-diazaspiro[4.4]nonan-1-one.

A generalized workflow for the synthesis and characterization process is depicted below.
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A generalized workflow for synthesis and characterization.

Structural and Physical Characterization
Comprehensive characterization is essential to confirm the identity, structure, and purity of the

synthesized compound. This typically involves a combination of spectroscopic and

crystallographic techniques.
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Spectroscopic Analysis
While a complete set of spectra for the parent 2,7-diazaspiro[4.4]nonan-1-one is not readily

available in the literature, data for related derivatives, such as 2-(phenylMethyl)-2,7-

diazaspiro[4.4]nonane-1,3-dione, can be found.[2] The expected spectroscopic features are

outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

protons on the two five-membered rings. The chemical shifts and coupling patterns will be

indicative of the spirocyclic structure. Protons adjacent to the nitrogen atoms and the

carbonyl group will be shifted downfield.

¹³C NMR: The carbon NMR spectrum should confirm the number of unique carbon

environments. The carbonyl carbon will appear at a characteristic downfield shift (typically

>170 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band

corresponding to the C=O stretch of the lactam, typically in the range of 1650-1700 cm⁻¹. N-

H stretching vibrations (if the N-H group is present and not substituted) would appear as a

broader band around 3200-3400 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the

compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact

molecular formula.

X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure, including

stereochemistry and detailed conformational information. The crystallographic data for 7-

Benzyl-2,7-diazaspiro[4.4]nonan-1-one is summarized in the tables below.[1]

In the solid state, both five-membered rings of 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
adopt envelope conformations.[1] The dihedral angle between the mean planes of the two rings

is approximately 80.46°.[1] The molecules are linked in the crystal lattice by N—H⋯O

hydrogen bonds, forming chains.[1]
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Parameter Value[1]

Molecular Formula C₁₄H₁₈N₂O

Molecular Weight 230.30 g/mol

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 9.630 (2)

b (Å) 8.4322 (18)

c (Å) 29.848 (7)

V (Å³) 2423.8 (9)

Z 8

Temperature (K) 173

Radiation Mo Kα

R-factor (R[F² > 2σ(F²)]) 0.059

Weighted R-factor (wR(F²)) 0.120

Table 1: Crystal Data and Structure Refinement for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.

Bond Length (Å)[1] Angle Degree (°)[1]

O1—C14 1.236 (2) C13—N3—C14 114.38 (14)

N3—C14 1.340 (2) O1—C14—N3 125.79 (16)

N3—C13 1.465 (2) O1—C14—C10 122.18 (15)

C10—C14 1.516 (2) N3—C14—C10 112.02 (14)

C10—C13 1.536 (2) N3—C13—C10 102.71 (13)

Table 2: Selected Bond Lengths and Angles for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.

Biological Activity and Potential Signaling Pathways
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The 2,7-diazaspiro[4.4]nonane scaffold is of significant interest in neuroscience research.

Derivatives have been identified as potent ligands for sigma receptors (σ₁ and σ₂), which are

implicated in various neurological functions and diseases, including pain, neurodegeneration,

and addiction.[3] Additionally, related azaspiro[4.4]nonane structures have shown activity as

nicotinic acetylcholine receptor (nAChR) agonists, which are key targets for treating cognitive

disorders.[4]
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Potential signaling pathway interactions of the scaffold.

Conclusion
The 2,7-diazaspiro[4.4]nonan-1-one core represents a valuable scaffold for the development

of novel therapeutics, particularly for CNS disorders. This guide has outlined the key

methodologies for the synthesis and comprehensive characterization of this class of

compounds, using 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one as a detailed example. The

provided data and protocols offer a solid foundation for researchers to build upon in the design

and evaluation of new chemical entities based on this promising spirocyclic framework.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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